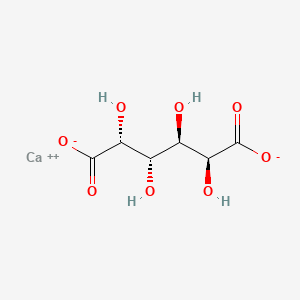
Calcium galactarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium galactarate can be synthesized through the reaction of galactaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving galactaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of galactaric acid with calcium carbonate or calcium hydroxide under optimized conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline form of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium galactarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms of galactaric acid.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or aldehydes.
Applications De Recherche Scientifique
Calcium galactarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: this compound is studied for its potential role in cellular metabolism and as a source of calcium in biological systems.
Medicine: Research has explored its potential use in drug delivery systems and as a dietary supplement for calcium.
Industry: It is used in the production of biodegradable polymers and as an additive in food and pharmaceutical products.
Mécanisme D'action
The mechanism of action of calcium galactarate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of calcium, which is essential for numerous physiological processes, including muscle contraction, nerve function, and bone formation. The galactaric acid component can participate in metabolic pathways, influencing cellular functions and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, used as a mineral supplement and medication.
Calcium lactate: A calcium salt of lactic acid, commonly used in food and pharmaceutical industries.
Calcium citrate: A calcium salt of citric acid, widely used as a dietary supplement.
Uniqueness
Calcium galactarate is unique due to its specific chemical structure and properties derived from galactaric acid. Unlike other calcium salts, it offers distinct advantages in certain applications, such as its potential use in biodegradable polymers and its role in specific metabolic pathways.
Propriétés
Numéro CAS |
4696-66-6 |
|---|---|
Formule moléculaire |
C6H8CaO8 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
Clé InChI |
UGZVNIRNPPEDHM-UEXKISHTSA-L |
SMILES isomérique |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
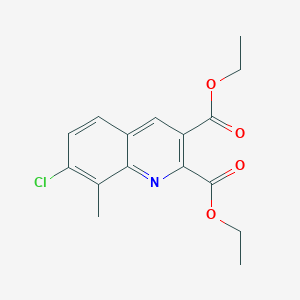
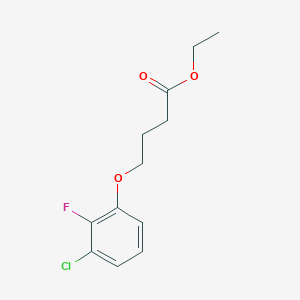



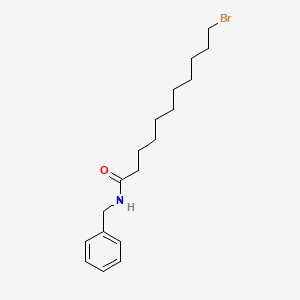

![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)


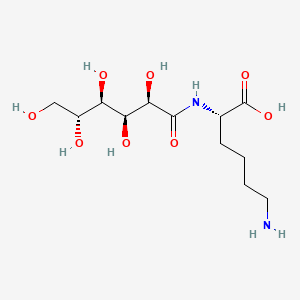
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
